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molecular formula C10H6N4S B8545758 4-Isothiocyanato-6-(pyridin-3-yl)pyrimidine CAS No. 1192814-35-9

4-Isothiocyanato-6-(pyridin-3-yl)pyrimidine

Cat. No. B8545758
M. Wt: 214.25 g/mol
InChI Key: OGBVYBGVSBZBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863291B2

Procedure details

To a solution of 1,1′-thiocarbonyldipyridin-2(1H)-one (0.682 g, 2.94 mmol) in dichloromethane/N,N-dimethylformamide at room temperature was added 6-(pyridin-3-yl)pyrimidin-4-amine (0.337 g, 1.957 mmol). The mixture was heated at 60° C. for 18 hours. LC/MS showed the desired product peak as the major peak. The deep orange mixture was purified by silica gel chromatography (1-40% ethyl acetate-hexanes) to afford 4-isothiocyanato-6-methoxypyrimidine (0.12 g, 0.56 mmol, 28.6% yield) as an orange oil.
Quantity
0.682 g
Type
reactant
Reaction Step One
Quantity
0.337 g
Type
reactant
Reaction Step One
Name
dichloromethane N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]2[N:28]=[CH:27][N:26]=[C:25]([NH2:29])[CH:24]=2)[CH:18]=1>ClCCl.CN(C)C=O>[N:29]([C:25]1[CH:24]=[C:23]([C:19]2[CH:18]=[N:17][CH:22]=[CH:21][CH:20]=2)[N:28]=[CH:27][N:26]=1)=[C:1]=[S:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.682 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
0.337 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC(=NC=N1)N
Name
dichloromethane N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=NC=NC(=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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